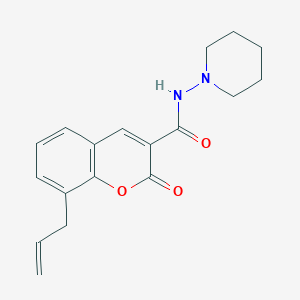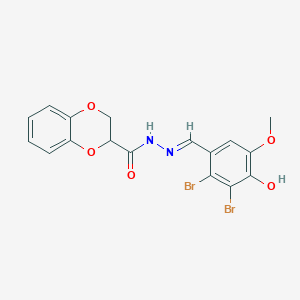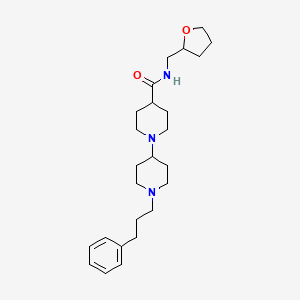
8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide, also known as AOPC, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. AOPC is a chromene derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Scientific Research Applications
8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound possesses anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-tumor properties and can be used to treat various types of cancer such as breast cancer and lung cancer. Additionally, this compound has been shown to possess anti-oxidant properties and can be used to treat various oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide is that it is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. Additionally, this compound has been shown to possess a wide range of biological activities, making it a potentially useful compound for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, future studies could focus on optimizing the synthesis method of this compound and developing more potent derivatives of the compound.
Synthesis Methods
The synthesis of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide involves the reaction of 1,3-diphenyl-1,3-propanedione with piperidine and allylamine in the presence of acetic anhydride. The resulting product is then reacted with 2-chloro-3-nitrobenzoic acid to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Properties
IUPAC Name |
2-oxo-N-piperidin-1-yl-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-7-13-8-6-9-14-12-15(18(22)23-16(13)14)17(21)19-20-10-4-3-5-11-20/h2,6,8-9,12H,1,3-5,7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMLTLANSCMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075550.png)

![2-ethoxy-6-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}methyl)phenol](/img/structure/B6075557.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)


![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)
![3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6075603.png)
![{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B6075607.png)
![1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane](/img/structure/B6075610.png)
